グリホサート-13C2,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

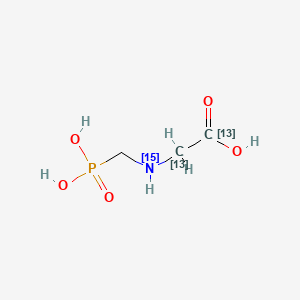

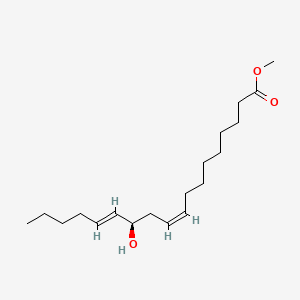

Glyphosate-13C2,15N is an isotopically labeled form of glyphosate, a widely used herbicide. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for tracing and studying the environmental fate and degradation pathways of glyphosate in various ecosystems .

科学的研究の応用

Glyphosate-13C2,15N is used extensively in scientific research to study the environmental fate and degradation of glyphosate. Its applications include:

Environmental Chemistry: Tracing the movement and degradation of glyphosate in soil and water.

Agricultural Research: Studying the uptake and metabolism of glyphosate in plants.

Toxicology: Investigating the potential health effects of glyphosate exposure.

Analytical Chemistry: Developing and validating analytical methods for detecting glyphosate and its metabolites in various matrices

作用機序

Target of Action

Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.

Mode of Action

Glyphosate-13C2,15N operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Glyphosate-13C2,15N is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .

Result of Action

The primary result of Glyphosate-13C2,15N action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .

Action Environment

Glyphosate-13C2,15N, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of Glyphosate-13C2,15N can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .

Safety and Hazards

生化学分析

Biochemical Properties

Glyphosate-13C2,15N, like its parent compound Glyphosate, is known to interact with various enzymes and proteins. It targets and blocks a plant metabolic pathway not found in animals, the shikimate pathway, required for the synthesis of aromatic amino acids in plants .

Cellular Effects

Glyphosate-13C2,15N can have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, it is often detected in various environmental compartments . It has been reported to have limited short-term effects on commensal bacterial community composition in the gut environment due to sufficient aromatic amino acid levels .

Molecular Mechanism

The molecular mechanism of action of Glyphosate-13C2,15N involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is involved in the biosynthesis of aromatic amino acids in plants . This inhibition disrupts the shikimate pathway, leading to a deficiency of essential amino acids and an uncontrolled flow of carbon, disrupting other metabolic pathways .

Temporal Effects in Laboratory Settings

In a lysimeter field experiment over a study period of one hydrological year using non-radioactive Glyphosate-13C2,15N labelling and maize cultivation, it was found that Glyphosate-13C2,15N showed low recoveries in soil after the study period, indicating rapid degradation .

Dosage Effects in Animal Models

The parent compound Glyphosate has been studied extensively, and its toxicity varies significantly depending on the dosage and the animal model used .

Metabolic Pathways

Glyphosate-13C2,15N, like Glyphosate, is involved in the shikimate pathway in plants . It inhibits the EPSP synthase enzyme, disrupting the production of aromatic amino acids .

Transport and Distribution

Glyphosate, the parent compound, is known to be transported via the xylem and phloem, allowing it to move throughout the plant .

Subcellular Localization

Glyphosate, the parent compound, is known to accumulate in the meristematic tissues of plants .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glyphosate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of isotopically labeled glycine with phosphonomethylglycine .

Industrial Production Methods

Industrial production of Glyphosate-13C2,15N typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the product .

化学反応の分析

Types of Reactions

Glyphosate-13C2,15N undergoes various chemical reactions, including:

Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Glyphosate-13C2,15N include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of Glyphosate-13C2,15N include aminomethylphosphonic acid (AMPA) and various other degradation products. These products are often analyzed using techniques such as HPLC and mass spectrometry to understand the degradation pathways and environmental impact of glyphosate .

類似化合物との比較

Similar Compounds

Similar compounds to Glyphosate-13C2,15N include:

- Glyphosate-2-13C,15N

- Glyphosate-3-13C

- Aminomethylphosphonic acid-13C

- Glufosinate-ammonium

Uniqueness

Glyphosate-13C2,15N is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical studies. This dual labeling allows for more precise tracing and quantification of glyphosate and its degradation products in environmental and biological samples .

特性

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-QZJDPFNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2][13C](=O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)